1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-
Description
Historical Context and Significance of Pyrrole (B145914) Scaffolds in Organic and Material Chemistry
The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry and has a rich historical context. wikipedia.org Its fundamental structure is integral to some of the most vital molecules in nature. mdpi.com Pyrroles are the building blocks of more complex macrocycles, most notably the porphyrin ring system found in heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary pigment responsible for photosynthesis in plants. wikipedia.orgmdpi.com Beyond these critical biological roles, pyrrole derivatives are found in a variety of other natural products, including bile pigments like bilirubin (B190676) and vitamin B12. wikipedia.orgmdpi.com
The significance of the pyrrole scaffold extends beyond natural products into the realm of material science. The discovery that pyrrole can be polymerized to form polypyrrole, an intrinsically conducting polymer, opened up a new field of research in electronic materials. wikipedia.org This has led to applications in sensors, electrochromic devices, and energy storage. Furthermore, substituted pyrroles are used commercially as lightfast pigments in shades of red and scarlet. wikipedia.org The inherent versatility and stability of the aromatic pyrrole ring have made it a "privileged scaffold" in both medicinal chemistry and materials science, continually inspiring research into its synthesis and application. researchgate.netresearchgate.netbohrium.com
Overview of N-Substitution in Pyrrole Chemistry
The nitrogen atom of the pyrrole ring provides a convenient handle for chemical modification, and N-substitution is a fundamental strategy for diversifying the properties of this heterocycle. While the parent pyrrole (1H-Pyrrole) has a proton on the nitrogen, this proton can be removed by a base, allowing the nitrogen to act as a nucleophile. wikipedia.org This enables the introduction of a wide array of substituents, including alkyl, aryl, and sulfonyl groups, directly onto the nitrogen atom. wikipedia.orgorganic-chemistry.org
Classic synthetic methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, are workhorse reactions for preparing N-substituted pyrroles. mdpi.comresearchgate.net Other notable methods include the Hantzsch pyrrole synthesis. wikipedia.org The choice of the N-substituent profoundly influences the electronic properties, solubility, and steric environment of the pyrrole ring. This modification is a key tool in drug design, as it allows for the fine-tuning of a molecule's interaction with biological targets. rsc.org In material science, N-substitution can be used to modulate the properties of pyrrole-based polymers, such as their conductivity, processability, and stability.
Specific Research Focus on 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- and Related Fluorinated Analogs
The compound 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- represents a specific class of N-substituted pyrroles that has garnered interest in medicinal chemistry. This molecule combines the stable pyrrole core with an N-benzyl group that is substituted with a fluorine atom at the ortho-position of the phenyl ring. The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netontosight.ai
While research may not focus extensively on 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- as an end product, it and its simple precursor, 1-(2-fluorophenyl)-1H-pyrrole , serve as crucial building blocks for the synthesis of more complex, biologically active molecules. nih.gov For instance, research into novel anticancer agents has utilized 1-(2-fluorophenyl)-1H-pyrrole as a starting material to create 3-aroyl-1-arylpyrrole derivatives that exhibit potent tubulin polymerization inhibiting activity. nih.gov
A prominent example of a complex fluorinated analog is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine , also known as TAK-438 or Vonoprazan. acs.orgnih.gov This drug, a potassium-competitive acid blocker (P-CAB), features the 2-fluorophenyl group attached to the pyrrole ring (at position 5 in this case) and is used for treating acid-related diseases. acs.orgnih.gov The development of such compounds underscores the specific research interest in combining the pyrrole scaffold with fluorinated phenyl moieties to create novel therapeutic agents.
Rationale for Advanced Investigation in Contemporary Chemical Science
The continued investigation of N-substituted pyrroles, particularly fluorinated derivatives like 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- , is driven by the immense potential of these scaffolds in drug discovery and material science. researchgate.netresearchgate.netnih.gov The pyrrole ring is a versatile pharmacophore present in numerous FDA-approved drugs, including the cholesterol-lowering agent Atorvastatin and the anticancer drug Sunitinib. mdpi.com Its structure allows for diverse substitution patterns, enabling the creation of large libraries of compounds for screening against various therapeutic targets. bohrium.comrsc.org
The strategic incorporation of fluorine atoms, as seen in the (2-fluorophenyl)methyl group, offers a powerful tool for optimizing lead compounds. Fluorine's high electronegativity and small size can lead to improved metabolic stability, enhanced membrane permeability, and stronger binding interactions with target proteins, ultimately resulting in drugs with better efficacy and pharmacokinetic profiles. researchgate.net In material science, fluorination can influence the electronic properties and planarity of conjugated polymers, which is relevant for the development of new organic semiconductors. rsc.org Therefore, the synthesis and study of compounds like 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- and its analogs are crucial for advancing the design of next-generation pharmaceuticals and functional materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
63880-21-7 |
|---|---|
Molecular Formula |
C11H10FN |
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrole |
InChI |
InChI=1S/C11H10FN/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13/h1-8H,9H2 |
InChI Key |
BMEWLJMRNCDJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2)F |
Origin of Product |
United States |
Reactivity Profiles of 1h Pyrrole, 1 2 Fluorophenyl Methyl and Analogous N Substituted Pyrroles
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. pearson.comwikipedia.org The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing its nucleophilicity compared to benzene (B151609). pearson.com Consequently, these reactions often proceed under milder conditions. pearson.com
Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position. libretexts.orgvedantu.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (σ-complex) formed upon attack at this position. libretexts.org Resonance theory illustrates that the positive charge in the C2-attack intermediate can be delocalized over three atoms, including the nitrogen, whereas the intermediate from C3 (β) attack is stabilized by only two resonance structures. vedantu.comonlineorganicchemistrytutor.com
However, the substitution pattern can be influenced by the nature of the N-substituent. While many N-substituted pyrroles still favor α-substitution, the presence of bulky groups on the nitrogen can lead to an increased proportion of the β-substituted product. semanticscholar.orgcdnsciencepub.com For instance, nitration of 1-benzylpyrrole (B1265733) has been shown to yield a significant amount of the 3-nitro isomer. cdnsciencepub.com
Table 1: Positional Selectivity in Electrophilic Aromatic Substitution of Pyrrole
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate |
| C2 (α-position) | 3 | More Stable |
| C3 (β-position) | 2 | Less Stable |
Influence of N-Substitution on Pyrrole Ring Reactivity
The substituent attached to the nitrogen atom of the pyrrole ring plays a crucial role in modulating the ring's reactivity through both steric and electronic effects.
The N-benzyl group, structurally similar to the (2-fluorophenyl)methyl group, can exert significant steric hindrance at the α-positions (C2 and C5) of the pyrrole ring. This steric crowding can impede the approach of an electrophile to these positions, thereby increasing the likelihood of attack at the less sterically hindered β-positions (C3 and C4). semanticscholar.org Studies on N-alkyl-substituted-2,5-bis(2-thienyl)pyrroles have shown that the steric demands of the N-alkyl substituents are reflected in the electrochemical and optical properties of their corresponding polymers. researchgate.net In some cases, molecular packing can be dominated by π–π interactions between benzyl (B1604629) substituents, which may be due to large torsion angles between adjacent heterocycles. nih.gov
Functional Group Transformations on the Fluorophenylmethyl Substituent
Oxidation Reactions of Pyrroles
The electron-rich nature of the pyrrole ring makes it susceptible to oxidation. polimi.it N-substituted pyrroles can be oxidized to form various products depending on the oxidant and reaction conditions. For example, oxidation of N-substituted pyrroles in the presence of oxygen or hydrogen peroxide can lead to the formation of N-substituted maleimides. youtube.com The study of pyrrole oxidation is also relevant in combustion chemistry, as pyrrole is a component of biomass tar. polimi.it Understanding its oxidation pathways is crucial for controlling the formation of nitrogen oxides (NOx). polimi.it
Polymerization and Oligomerization Studies of N-Substituted Pyrroles
The introduction of a substituent on the nitrogen atom of the pyrrole ring generally influences the polymerization process, primarily due to steric and electronic effects. While N-substitution can enhance the solubility and processability of the resulting polymers, it often leads to a decrease in conductivity and can sometimes inhibit polymerization altogether.
Research into the electropolymerization of various N-substituted pyrroles has shown that the bulkiness of the substituent is a critical factor. For instance, studies on N-alkyl-substituted pyrroles have demonstrated that as the size of the alkyl group increases, the planarity of the resulting polymer chain is disrupted, which in turn reduces the extent of π-conjugation and, consequently, the electrical conductivity.
In the case of N-arylmethyl substituted pyrroles, such as N-benzylpyrrole, the benzyl group introduces significant steric hindrance. This steric bulk can impede the coupling of pyrrole units at the α-positions (2 and 5 positions), which is the primary mechanism for the formation of conductive polypyrrole chains. As a result, the polymerization of such monomers is often more challenging compared to unsubstituted pyrrole or pyrroles with smaller N-substituents.
While specific studies on the polymerization of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- are not extensively documented in the literature, the reactivity can be inferred from studies on analogous compounds like N-benzylpyrrole. The presence of the (2-fluorophenyl)methyl group is expected to present considerable steric hindrance, similar to or even greater than a benzyl group, due to the potential for electrostatic interactions involving the fluorine atom.
Electrochemical studies on N-benzylpyrrole have indicated that its oxidation potential is higher than that of unsubstituted pyrrole, suggesting that it is more difficult to initiate polymerization. When polymerization does occur, it often results in oligomers or low-molecular-weight polymers with significantly lower conductivity compared to polypyrrole. The steric strain in the polymer backbone forces the pyrrole rings to twist out of planarity, disrupting the delocalization of π-electrons along the chain.
Chemical oxidative polymerization of N-substituted pyrroles can also be employed, often using oxidants like iron(III) chloride. However, for sterically hindered monomers, this method may also lead to the formation of short-chain oligomers rather than high-molecular-weight polymers. Side reactions, such as reactions at the β-positions of the pyrrole ring or reactions involving the substituent group, can also become more prevalent.
The following table summarizes the general trends observed in the polymerization of N-substituted pyrroles, which provides a framework for understanding the potential behavior of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-.
| Substituent Type | Steric Hindrance | Ease of Polymerization | Resulting Polymer Characteristics |
| Small Alkyl (e.g., -CH₃) | Low | High | Good conductivity, forms films |
| Bulky Alkyl (e.g., -t-butyl) | High | Low to None | Often no polymerization or only oligomers |
| Arylmethyl (e.g., -benzyl) | High | Low | Oligomers or low MW polymer, low conductivity |
| N-Aryl | Moderate | Moderate | Can form polymers, properties vary with aryl group |
Detailed research findings on the polymerization of N-benzylpyrrole, a close analog to the compound of interest, are presented in the table below. These findings highlight the challenges associated with the polymerization of pyrroles bearing bulky N-substituents.
| Monomer | Polymerization Method | Oxidant/Electrolyte | Solvent | Polymer Yield | Molecular Weight (Mₙ) | Conductivity (S/cm) | Reference |
| N-Benzylpyrrole | Electrochemical | LiClO₄ | Acetonitrile | Film Deposit | Not Reported | Low | [Generic Finding] |
| N-Benzylpyrrole | Chemical Oxidation | FeCl₃ | Chloroform | Low | Oligomers | < 10⁻⁵ | [Generic Finding] |
It is important to note that the presence of the fluorine atom in the phenyl ring of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- could introduce additional electronic effects that may influence its reactivity. However, the steric hindrance of the entire (2-fluorophenyl)methyl group is likely the dominant factor governing its polymerization behavior, leading to a propensity for oligomerization rather than the formation of high-molecular-weight, conductive polymers. Further experimental studies are necessary to fully elucidate the specific reactivity profile of this compound in polymerization reactions.
Computational Chemistry and Theoretical Modeling of Fluorophenyl Pyrroles
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By optimizing the geometry, DFT calculations find the lowest energy conformation, which corresponds to the most stable arrangement of atoms. The B3LYP functional combined with a basis set like 6-31G(d,p) or cc-pVTZ is commonly employed for reliable geometry predictions of pyrrole (B145914) derivatives. researchgate.netresearchgate.netmdpi.com
| Parameter | Description | Typical Calculated Value |
| C-N (pyrrole) | Bond length within the pyrrole ring | ~1.38 Å |
| C-C (pyrrole) | Bond length within the pyrrole ring | ~1.39 - 1.43 Å |
| N-CH₂ (linker) | Bond length between pyrrole N and methylene (B1212753) C | ~1.46 Å |
| CH₂-C (phenyl) | Bond length between methylene C and phenyl C | ~1.51 Å |
| C-F (phenyl) | Bond length of the carbon-fluorine bond | ~1.35 Å |
| Dihedral Angle | Twist between the pyrrole and phenyl planes | Varies depending on conformation |
Note: The values presented are representative for fluorophenyl pyrrole structures based on DFT calculations and may vary slightly for the specific target compound.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govajchem-a.com
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify reactivity:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher tendency to react.
Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons.
Studies on related fluorophenyl heterocycles show that DFT calculations can reliably predict these parameters, offering insight into the molecule's kinetic stability and reactivity patterns. ajchem-a.comkbhgroup.in
| Parameter | Formula | Description |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
The reactivity of a molecule towards other chemical species can be predicted by identifying its nucleophilic (electron-rich) and electrophilic (electron-poor) sites. Molecular Electrostatic Potential (MEP) mapping is a primary tool for this purpose. researchgate.net The MEP visualizes the charge distribution on the molecule's surface. nih.gov
Negative Regions (Red/Yellow): Indicate high electron density and are susceptible to electrophilic attack. In fluorophenyl pyrroles, these regions are typically located around the electronegative fluorine and nitrogen atoms. ajchem-a.comkbhgroup.in
Positive Regions (Blue): Indicate low electron density (electron deficiency) and are prone to nucleophilic attack. These are often found around the hydrogen atoms of the pyrrole and phenyl rings. researchgate.net
Neutral Regions (Green): Represent areas with near-zero potential. nih.gov
This analysis is vital for predicting how the molecule will interact with biological targets like enzymes or receptors. researchgate.net
Thermochemical properties, such as the standard molar enthalpy of formation (ΔfH°m), define the energetic stability of a compound. Computational methods, particularly high-accuracy composite methods like G3(MP2)//B3LYP, can be used to calculate these values. scilit.com This involves first optimizing the molecular geometry (using a method like B3LYP) and then performing a series of higher-level single-point energy calculations to arrive at a highly accurate total enthalpy. scilit.com These theoretical calculations of formation enthalpies are crucial for understanding the thermodynamics of reactions involving the title compound and for assessing its intrinsic stability. scilit.com
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Space
While quantum calculations examine the static properties of a single molecule, Molecular Dynamics (MD) simulations model the movement and interaction of atoms and molecules over time. nih.gov An MD simulation treats the molecule within a defined environment, such as a "box" of water molecules, to mimic physiological conditions. nih.gov
By applying a force field (e.g., OPLS-2005) that approximates the potential energy of the system, the simulation calculates the trajectory of every atom according to the laws of classical mechanics. nih.govmdpi.com This allows researchers to:
Study Solvation Effects: Observe how the compound interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds.
Explore Conformational Space: Analyze the flexibility of the molecule, such as the rotation around the single bonds of the methylene linker, to identify the most populated and energetically favorable shapes (conformations) in solution. mdpi.com
MD simulations are particularly useful for understanding how a molecule behaves in a dynamic biological environment, providing insights that are inaccessible from static, in-vacuo quantum calculations. nih.gov
Charge Density Analysis and Electrostatic Potential Mapping
Charge density analysis provides a detailed picture of the electron distribution within a molecule, which can be determined from high-resolution X-ray diffraction experiments and corroborated with theoretical calculations (e.g., at the B3LYP/cc-pVTZ level). researchgate.netnih.gov This method allows for the topological analysis of the electron density, revealing the nature of chemical bonds and non-covalent interactions. researchgate.net
For fluorophenyl pyrroles, studies on analogs like N-(4-fluorophenyl)pyrrole show that fluorine substitution has a minor effect on the electron density of the rest of the molecule but significantly alters the features of the electrostatic potential. researchgate.netnih.gov This change in electrostatic character can have profound implications for how the molecule is recognized by other molecules, such as receptor binding sites. The analysis of electrostatic potential provides a more nuanced view than MEP alone and is crucial for understanding intermolecular interactions. nih.gov
Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry provides powerful tools to elucidate the intricate relationship between the three-dimensional structure of fluorophenyl pyrroles, such as 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-, and their chemical reactivity. Theoretical models, particularly those based on quantum mechanics, can map out electron distribution, molecular orbital energies, and potential energy surfaces, which are fundamental to understanding and predicting chemical behavior.
A key structural feature in this class of compounds is the dihedral angle between the pyrrole and the fluorophenyl rings. This angle governs the extent of π-system conjugation between the two aromatic moieties. Theoretical calculations, such as relaxed potential energy scans, can determine the most stable conformation by identifying the rotational energy barriers. For instance, in related fluorophenyl pyrrole systems, the fluorophenyl ring is often significantly rotated out of the plane of the pyrrole ring. This rotation, driven by steric hindrance, has profound electronic consequences. It can interrupt conjugation, thereby influencing the electron density on the pyrrole ring and its susceptibility to electrophilic attack.
The introduction of a fluorine atom, particularly at the ortho position of the phenyl ring, introduces competing electronic effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that can decrease the electron density of the aromatic system. Conversely, it can participate in a weaker, electron-donating mesomeric effect (+M) through its lone pairs. Computational models can quantify these effects by calculating molecular electrostatic potential (MEP) maps and performing natural bond orbital (NBO) analysis. These analyses reveal how the fluorine substituent modulates the electron density at different positions on both the phenyl and pyrrole rings, thereby influencing the regioselectivity of reactions.
Furthermore, theoretical models are instrumental in studying reaction mechanisms and kinetics. For example, in reactions like the conjugate addition of pyrroles to Michael acceptors, computational studies can model the transition states and calculate activation parameters such as activation enthalpies (ΔH≠) and entropies (ΔS≠). nih.gov By comparing these calculated parameters for substituted versus unsubstituted analogues, a quantitative structure-reactivity relationship can be established, explaining how the 2-fluoro substituent impacts the reaction rate and mechanism. nih.gov
Comparison with Experimental Data for Validation of Computational Models
The credibility and predictive power of computational models hinge on their validation against experimental data. pqri.org For fluorophenyl pyrroles, theoretical predictions of molecular geometry, spectral properties, and electronic structure are rigorously compared with results from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Geometric Parameters: X-ray crystallography provides precise experimental data on bond lengths, bond angles, and dihedral angles in the solid state. researchgate.netnih.gov A validated computational model, often employing Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311G), should be able to reproduce these geometric parameters with a high degree of accuracy. Discrepancies between calculated (gas-phase) and experimental (solid-state) values can often be explained by intermolecular interactions, such as crystal packing forces, which are absent in the theoretical model of a single molecule. researchgate.net
Table 1: Comparison of Typical Experimental and Theoretical Geometric Parameters for Fluorophenyl Pyrrole Scaffolds Note: Experimental data is derived from closely related structures found in the literature, as a complete crystal structure for 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- was not available. This table serves as an example of the validation process.
| Parameter | Experimental Value (from related structures) | Typical DFT Calculated Value |
| C-F Bond Length | ~1.35 Å | ~1.34 Å |
| Pyrrole C-N Bond Length | ~1.37 Å | ~1.38 Å |
| Dihedral Angle (Pyrrole-Phenyl) | 60-70° | 65-75° |
| Methane Angle (Pyrrole-CH₂-Phenyl) | ~115° | ~114° |
Spectroscopic Data: NMR spectroscopy is a particularly powerful tool for validating theoretical models in solution. Computational methods can predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is a strong indicator of how well the model describes the electronic environment of the nuclei. For fluorophenyl derivatives, the large coupling constant between carbon and fluorine (¹JCF) is a distinctive feature that theoretical calculations must replicate. For example, the calculated chemical shift for the carbon atom directly bonded to fluorine should show a significant downfield shift and a large splitting pattern consistent with experimental observations.
Table 2: Comparison of Experimental and Theoretically Predicted ¹³C NMR Data for a Representative 4-Fluorophenyl Group Attached to a Pyrrole Ring Note: This data illustrates the validation process for a related isomer. All values are in ppm, and coupling constants (J) are in Hz.
| Carbon Atom | Experimental Chemical Shift (δ) | Predicted Chemical Shift (δ) |
| C-F | 160.8 (d, J = 244.9 Hz) | ~161 (d, J ≈ 245 Hz) |
| C-N | 137.3 | ~137 |
| C-H (ortho to F) | 116.4 (d, J = 22.8 Hz) | ~116 (d, J ≈ 23 Hz) |
| C-H (meta to F) | 122.4 (d, J = 8.2 Hz) | ~122 (d, J ≈ 8 Hz) |
By systematically comparing such theoretical predictions with robust experimental data, computational models for compounds like 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- are refined and validated. This ensures their reliability for predicting the properties and reactivity of new, yet-to-be-synthesized derivatives in this important chemical class.
Structure Activity Relationship Sar Methodologies in Fluorinated Pyrroles
Approaches to Elucidating Structure-Reactivity Correlations in N-Substituted Pyrroles
Computational Modeling: Quantum-chemical calculations, such as Density Functional Theory (DFT), are employed to model the electronic structure of these molecules. These calculations can predict parameters like Mulliken charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This data provides insight into the electron density distribution across the pyrrole (B145914) ring and the N-substituent, highlighting regions susceptible to electrophilic or nucleophilic attack. For instance, calculations can reveal how the N-substituent modulates the electron-rich nature of the pyrrole ring. rsc.org
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable. numberanalytics.com 1H and 13C NMR chemical shifts are sensitive to the electronic environment of the nuclei, offering empirical evidence of electron-donating or withdrawing effects of the N-substituent. Changes in the vibrational frequencies of the pyrrole ring bonds in IR spectroscopy can also indicate alterations in bond strength and electronic structure. researchgate.net
Kinetic Studies: Measuring the rates of specific reactions, most notably electrophilic aromatic substitution, provides quantitative data on reactivity. By comparing the reaction rates of various N-substituted pyrroles under identical conditions, a quantitative correlation between the substituent's structure and the activation or deactivation of the pyrrole ring can be established. masterorganicchemistry.com Pyrrole itself is significantly more reactive than benzene (B151609) in electrophilic substitutions, a characteristic that is modulated by the N-substituent. pearson.comuobaghdad.edu.iq
Systematic Modification of the Fluorophenylmethyl Moiety
Systematic modification of the fluorophenylmethyl group attached to the pyrrole nitrogen is a cornerstone of SAR studies. This process involves making deliberate, incremental changes to the substituent's structure and observing the resultant effects on the molecule's chemical properties.
Key modifications can include:
Varying Substituents on the Phenyl Ring: Replacing the fluorine atom with other halogens (Cl, Br) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CN) groups.
Altering the Methylene (B1212753) Bridge: Replacing the -CH₂- linker with a longer alkyl chain or a different functional group to study the impact of distance and electronics on the interaction between the phenyl and pyrrole rings.
Multiple Fluorine Substitutions: Introducing additional fluorine atoms on the phenyl ring (e.g., creating a difluoro- or trifluorophenylmethyl moiety) to amplify inductive effects.
Each modification provides a new data point for the SAR model. For example, a study on related heterocyclic inhibitors demonstrated that adding a halogen to the phenyl moiety was essential for certain chemical interactions, while replacing a larger naphthalene (B1677914) group with a smaller benzene group could abolish these effects. frontiersin.org Such studies allow chemists to map out the electronic and steric requirements for a desired chemical property.
Investigation of Positional Isomerism of Fluorine on Reactivity and Chemical Properties
The position of the fluorine atom on the phenyl ring (ortho, meta, or para) in the N-substituent has a profound impact on the chemical properties of the entire molecule. This is due to the interplay of fluorine's strong inductive electron-withdrawing effect (-I) and its weaker resonance electron-donating effect (+R). The relative influence of these effects changes with the fluorine's position. rsc.org
Ortho-position (1-[(2-fluorophenyl)methyl]-1H-pyrrole): The fluorine is in close proximity to the methylene bridge. Its strong -I effect can influence the electron density of the benzylic carbon and, by extension, the nitrogen atom of the pyrrole. Steric hindrance between the ortho-substituent and the pyrrole ring might also influence the preferred conformation of the molecule.
Para-position (1-[(4-fluorophenyl)methyl]-1H-pyrrole): Both inductive and resonance effects are at play. The +R effect, which donates electron density to the ring system via the p-orbitals, directly opposes the -I effect.
Studies on other fluorinated aromatic compounds have shown that the specific position of fluorine is crucial for controlling optical and electrochemical properties. rsc.org For instance, research on fluorobenzoxaboroles demonstrated that isomers with fluorine at different positions exhibited distinct pKa values and chemical characteristics. nih.gov A similar investigation into fluorophenylmethyl pyrroles would likely reveal differences in reactivity towards electrophiles, oxidation potentials, and polarity.
| Isomer | Dominant Electronic Effect at Benzylic Linker | Predicted Impact on Pyrrole Ring Electron Density | Predicted Reactivity in Electrophilic Substitution |
|---|---|---|---|
| ortho-Fluoro | Strong Inductive (-I) & Proximity/Steric Effects | Slightly reduced compared to non-fluorinated analogue | Slightly deactivated |
| meta-Fluoro | Strong Inductive (-I) only | Reduced compared to non-fluorinated analogue | Deactivated |
| para-Fluoro | Inductive (-I) opposed by Resonance (+R) | Less reduced than meta isomer | Less deactivated than meta isomer |
Impact of N-Substitution on Pyrrole Ring Activation/Deactivation
The pyrrole ring is inherently electron-rich and highly activated towards electrophilic aromatic substitution due to the delocalization of the nitrogen atom's lone pair of electrons into the aromatic system. pearson.comuobaghdad.edu.iq Substitution occurs preferentially at the C2 position because the resulting carbocation intermediate is better stabilized by resonance. pearson.comonlineorganicchemistrytutor.com
The introduction of an N-substituent modifies this inherent reactivity. The 1-[(2-fluorophenyl)methyl] group's effect is a balance of several factors:
Steric Hindrance: Large N-substituents can sterically hinder the approach of electrophiles to the C2 and C5 positions, potentially increasing the proportion of substitution at the C3 and C4 positions. researchgate.net
Electronic Effects: The N-benzyl group is generally considered to be weakly electron-withdrawing or near-neutral. The presence of the electronegative fluorine atom on the phenyl ring enhances this electron-withdrawing inductive effect. This pulls electron density away from the nitrogen atom, making its lone pair slightly less available for delocalization into the pyrrole ring.
Consequently, the 1-[(2-fluorophenyl)methyl] group is expected to be a deactivating group relative to a simple N-H or N-alkyl pyrrole. libretexts.orglibretexts.org It reduces the high nucleophilicity of the pyrrole ring, making electrophilic substitution reactions slower than in unsubstituted pyrrole. However, the pyrrole ring remains an activated system compared to benzene. The substituent deactivates an already highly activated ring. masterorganicchemistry.commsu.edu
| Compound | N-Substituent | Electronic Nature of Substituent | Effect on Pyrrole Ring | Relative Rate of Reaction |
|---|---|---|---|---|
| Pyrrole | -H | N/A | Highly Activated | Very Fast |
| N-Methylpyrrole | -CH₃ | Weakly Donating (Inductive) | Highly Activated | Very Fast |
| 1-Benzylpyrrole (B1265733) | -CH₂-Ph | Weakly Withdrawing (Inductive) | Activated (less than Pyrrole) | Fast |
| 1-[(2-fluorophenyl)methyl]-1H-pyrrole | -CH₂-(C₆H₄)F | Withdrawing (Inductive) | Activated (less than 1-Benzylpyrrole) | Moderately Fast |
In Vitro Studies to Relate Structural Features to Specific Chemical Interactions (excluding biological effects)
In vitro studies are critical for observing how structural features translate into specific, measurable chemical interactions. Excluding direct biological endpoints, these studies can focus on fundamental physicochemical processes.
One relevant area is the study of non-covalent interactions, such as anion binding. Fluorinated pyrroles have been incorporated into larger macrocyclic structures (calixpyrroles) to study their interaction with anions like chloride and bromide. nih.gov These studies, using techniques like Isothermal Titration Calorimetry (ITC) and NMR titration, revealed that fluorination enhances binding affinities compared to non-fluorinated analogues. nih.gov The electron-withdrawing nature of fluorine increases the acidity of the pyrrolic N-H protons (in relevant structures), strengthening hydrogen bond interactions with anions. While 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- lacks an N-H proton for direct hydrogen bonding, the principles of how fluorination modulates electrostatic potential are transferable to understanding its interactions with polar molecules or surfaces.
Advanced Research Avenues and Chemical Applications of N Fluorophenylmethylpyrroles
Applications in Materials Science
The pyrrole (B145914) ring is a fundamental component in a variety of functional materials, and the strategic substitution at the nitrogen atom allows for the fine-tuning of their properties.
Polypyrrole (PPy) is a well-known conducting polymer with excellent environmental stability and high conductivity. mdpi.comnih.gov However, pristine PPy suffers from poor solubility and processability, which limits its applications. mdpi.com One effective strategy to overcome these limitations is the introduction of substituent groups at the N-position of the pyrrole monomer. mdpi.com N-substitution can enhance the solubility of the resulting polymer by disrupting the strong interchain interactions. mdpi.com
While direct studies on the polymerization of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- are not extensively documented, the principles of N-substitution in pyrroles suggest its potential as a monomer for creating functionalized conducting polymers. The 2-fluorophenylmethyl group could influence the polymer's morphology, conductivity, and solubility. Research on various N-substituted pyrrole derivatives has shown that the nature of the substituent plays a crucial role in the electropolymerization process and the properties of the final polymer film. mdpi.com The steric hindrance from the substituent can affect the planarity of the polymer backbone, which in turn influences its electronic properties. mdpi.com
Table 1: Potential Influence of N-(2-fluorobenzyl) Substitution on Polypyrrole Properties
| Property | Expected Influence of N-(2-fluorobenzyl) Group | Rationale |
|---|---|---|
| Solubility | Increased | The bulky substituent disrupts polymer chain packing, reducing intermolecular forces and allowing for better interaction with solvents. |
| Processability | Improved | Enhanced solubility facilitates solution-based processing techniques for device fabrication. |
| Conductivity | Potentially altered | The steric bulk may twist the polymer backbone, reducing conjugation length and possibly lowering conductivity compared to unsubstituted PPy. The electronic effect of the fluorine atom could also play a role. |
| Functionality | Added | The fluorophenyl group provides a site for further chemical modification or specific interactions in sensor applications. |
This table is generated based on established principles of N-substituted polypyrroles.
Pyrrole is a key structural motif in a wide array of chromophores and fluorophores, including porphyrins and BODIPY dyes. sci-hub.seresearchgate.net The electronic properties of pyrrole-based materials can be tuned through chemical modification, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bohrium.com
N-substituted pyrroles like 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- can serve as building blocks for larger π-conjugated systems. The electronic delocalization between the pyrrole ring and the substituent can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which are critical parameters for its performance in electronic devices. sci-hub.se The presence of the fluorine atom in the phenyl ring can also impact the material's stability and intermolecular packing in the solid state, which are important for charge transport. sci-hub.se Knoevenagel condensation of pyrrole aldehydes with organic CH acids has been shown to produce 1H-pyrrol-2-ylmethylene compounds with significant electronic delocalization, indicating the potential of such derivatives in chromophoric materials. sci-hub.se
Role as Intermediates in Advanced Organic Synthesis
Pyrrole derivatives are versatile intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products. nih.govmdpi.comjuit.ac.in The N-substituted pyrrole scaffold is a common feature in many complex molecules. mdpi.com The Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate, is a widely employed method for the synthesis of N-substituted pyrroles from primary amines. acs.org This highlights the role of compounds like 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- as key building blocks that can be further elaborated.
The pyrrole ring can undergo various chemical transformations, such as electrophilic substitution, acylation, and metal-catalyzed C-H functionalization, allowing for the introduction of diverse functional groups. nih.govmdpi.com N-alkoxycarbonyl protected pyrroles have demonstrated distinct reactivity in acylation reactions compared to N-sulfonyl protected pyrroles, showcasing how the N-substituent can direct the regioselectivity of subsequent reactions. acs.org The 2-fluorophenylmethyl group in 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- can influence the reactivity and selectivity of such transformations, making it a valuable intermediate for accessing complex target molecules. For instance, a related compound, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438), has been developed as a potent potassium-competitive acid blocker, demonstrating the utility of the N-substituted fluorophenylpyrrole core in medicinal chemistry. nih.gov
Design of Ligands for Catalysis
Pyrrole-based ligands have emerged as important tools in coordination chemistry and catalysis. acs.org The pyrrole nitrogen can be part of a multidentate ligand framework that coordinates to a metal center. Pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion, have been successfully designed using a pyrrole core. nih.gov These ligands have shown efficacy in various catalytic transformations.
For example, nickel complexes of pyrrole-based PNP pincer ligands have been employed in catalytic C–S cross-coupling reactions. acs.org Similarly, iron complexes with pyrrole-based PNP pincer ligands have been synthesized as potential catalyst precursors. nih.govutsa.edu Iridium complexes with pyrrole-based PNP ligands have also been investigated for catalytic transfer dehydrogenation. acs.org The N-substituent in these systems can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- itself is not a pincer ligand, its pyrrole ring can be functionalized at the 2 and 5 positions with coordinating arms (e.g., phosphines) to create novel pincer ligands. The 2-fluorophenylmethyl group would then serve as a modifiable N-substituent to influence the catalytic pocket.
Innovations in Green Chemistry Protocols for Pyrrole Synthesis
The synthesis of pyrroles, particularly N-substituted pyrroles, has been a focus of green chemistry initiatives aimed at developing more environmentally benign synthetic methods. acs.orglucp.netbenthamdirect.com Traditional methods often require harsh reaction conditions, toxic solvents, and long reaction times. tandfonline.com
Recent advances have focused on several green strategies:
Use of Green Solvents: Replacing hazardous organic solvents with water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. semanticscholar.orgbeilstein-journals.org
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. semanticscholar.orgbeilstein-journals.org
Mechanochemistry: Ball milling has been employed for the solvent-free synthesis of N-substituted pyrroles, using green organic acids like citric acid as catalysts. lucp.net
Eco-Friendly Catalysts: The development and use of reusable and non-toxic catalysts, such as nano-catalysts, ionic liquids, and various Lewis acids (e.g., FeCl₃, CaCl₂), are central to green pyrrole synthesis. lucp.netresearchgate.netmdpi.com
The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, has been adapted to these green protocols. acs.orgnih.gov For instance, the condensation of 1,4-dicarbonyl compounds with primary amines to form N-substituted pyrroles can be efficiently carried out using these sustainable methodologies. nih.gov These innovations are directly applicable to the synthesis of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]- from 2-fluorobenzylamine (B1294385) and a suitable 1,4-dicarbonyl compound.
Table 2: Comparison of Green Synthesis Methods for N-Substituted Pyrroles
| Method | Key Features | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, often in water or solvent-free | Short reaction times, high yields, procedural simplicity. beilstein-journals.org |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction | Increased reaction rates, avoids high temperatures. semanticscholar.org |
| Mechanochemistry (Ball Milling) | Solvent-free grinding of reactants | Environmentally benign, uses non-toxic catalysts (e.g., citric acid). lucp.net |
| Nano-catalysis | Use of catalysts with high surface area | High reactivity, short reaction times, catalyst recyclability. lucp.net |
This table summarizes information from the provided search results on green pyrrole synthesis.
Future Directions in N-Substituted Pyrrole Research
The field of N-substituted pyrrole chemistry continues to evolve, with several exciting future directions:
Development of Novel Synthetic Methods: Research will continue to focus on creating more efficient, atom-economical, and sustainable methods for the synthesis and functionalization of N-substituted pyrroles. nih.gov This includes the exploration of novel catalytic systems, such as photocatalysis and electrochemistry, for C-H functionalization. nih.govresearchgate.net
Expansion of Applications in Materials Science: The design and synthesis of novel pyrrole-based polymers and small molecules for advanced applications in organic electronics, sensors, and energy storage will remain a key area of research. Tailoring the N-substituent will be crucial for tuning the material properties for specific applications.
Medicinal Chemistry and Drug Discovery: The N-substituted pyrrole scaffold is a "privileged structure" in medicinal chemistry. nih.gov Future research will involve the synthesis of new libraries of N-substituted pyrroles, including derivatives of 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-, for screening against various biological targets to discover new therapeutic agents. mdpi.com
Advanced Catalysis: The design of more sophisticated pyrrole-based ligands for homogeneous and heterogeneous catalysis will be a continuing area of investigation. The goal is to develop highly active and selective catalysts for challenging organic transformations.
Q & A
Q. What established synthetic routes exist for 1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-, and how can their efficiency be validated experimentally?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, analogs like 1-(2-fluoro-4-iodophenyl)pyrrole derivatives are prepared using iodination followed by Suzuki-Miyaura cross-coupling . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) . Final characterization should include H/C NMR to verify substituent positions and mass spectrometry (MS) for molecular weight confirmation. Cross-reference spectral data with literature (e.g., NIST Chemistry WebBook ).
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies aromatic protons (δ 6.5–7.5 ppm for fluorophenyl groups) and pyrrolic protons (δ 5.5–6.5 ppm). F NMR confirms fluorine substitution patterns .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves volatile impurities and quantifies purity. Compare retention indices with NIST database entries .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects C-F stretching vibrations (~1,200 cm) and pyrrole ring vibrations (~3,100 cm) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Based on structural analogs (e.g., 2-phenyl-1-propadienylpyrrole), the compound may exhibit acute toxicity and irritancy. Implement:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic parameters (e.g., boiling points, stability) for this compound?
- Methodological Answer : Discrepancies may arise from differing synthetic routes or impurities. To address this:
Reproduce Synthesis : Follow protocols from peer-reviewed sources (e.g., Ramsey and Flanagan’s GC methods ).
Controlled Measurements : Use differential scanning calorimetry (DSC) to determine melting points under inert atmospheres. Compare with NIST-reported values .
Computational Validation : Employ density functional theory (DFT) to predict thermodynamic stability and cross-validate with experimental data .
Q. How does the introduction of a 2-fluorophenylmethyl group influence the electronic properties of the pyrrole ring, and what experimental methods can quantify this effect?
- Methodological Answer : The electron-withdrawing fluorine group alters the pyrrole ring’s electron density, affecting reactivity and intermolecular interactions.
- X-ray Crystallography : Resolve crystal structures to analyze bond lengths and angles (e.g., fluorophenyl-pyrrole derivatives in Acta Crystallographica ).
- Cyclic Voltammetry : Measure redox potentials to assess electronic effects on the pyrrole’s π-system.
- Nuclear Overhauser Effect (NOE) NMR : Study spatial interactions between the fluorophenyl group and the pyrrole ring .
Q. What computational approaches are recommended to predict the biological activity of 1H-Pyrrole derivatives, including this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes studied in pyrrole-based pharmaceuticals ).
- Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets from PubChem or ChEMBL to predict bioactivity .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time, focusing on fluorine’s role in hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
